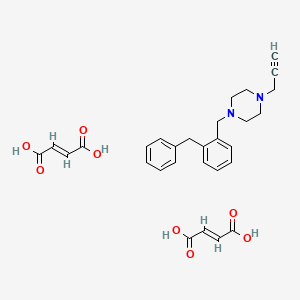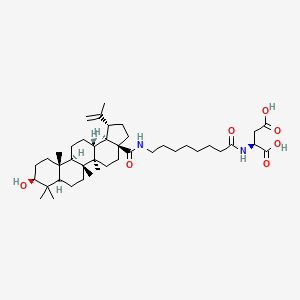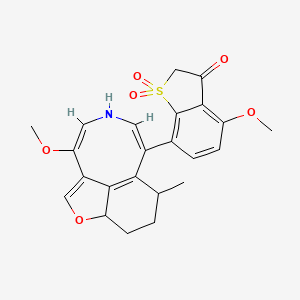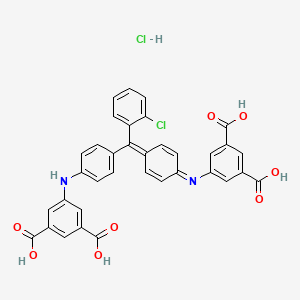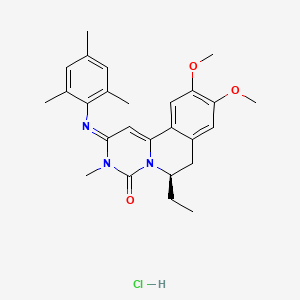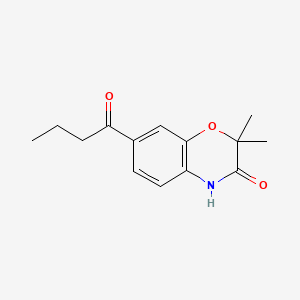
2H-1,4-Benzoxazin-3(4H)-one, 2,2-dimethyl-7-(1-oxobutyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1,4-苯并恶嗪-3(4H)-酮,2,2-二甲基-7-(1-氧代丁基)- 是一种复杂的化合物,因其独特的化学结构和在各个领域中的潜在应用而闻名。该化合物属于苯并恶嗪酮家族,其特征是苯环与恶嗪酮环稠合。
准备方法
合成路线和反应条件
2H-1,4-苯并恶嗪-3(4H)-酮,2,2-二甲基-7-(1-氧代丁基)- 的合成通常涉及多个步骤,包括形成苯并恶嗪酮核心以及随后的官能化。常见的合成路线可能包括:
环化反应: 通过适当前体的环化形成苯并恶嗪酮核心。
官能团引入: 在控制条件下使用如碘甲烷和丁酸酐等试剂引入二甲基和氧代丁基基团。
工业生产方法
该化合物的工业生产可能涉及使用优化反应条件进行大规模合成,以确保高产率和纯度。诸如连续流动反应器和自动化合成平台等技术可用于提高效率和可扩展性。
化学反应分析
反应类型
2H-1,4-苯并恶嗪-3(4H)-酮,2,2-二甲基-7-(1-氧代丁基)- 可以发生各种化学反应,包括:
氧化: 使用如高锰酸钾等氧化剂将官能团转化为更高氧化态。
还原: 使用如氢化铝锂等还原剂还原特定的官能团。
取代: 使用亲核或亲电试剂将官能团替换为其他取代基。
常用试剂和条件
氧化剂: 高锰酸钾,三氧化铬。
还原剂: 氢化铝锂,硼氢化钠。
取代试剂: 卤化物,烷基化试剂。
主要产物
从这些反应中形成的主要产物取决于所用试剂和条件。例如,氧化可能产生羧酸,而还原可能产生醇或胺。
科学研究应用
2H-1,4-苯并恶嗪-3(4H)-酮,2,2-二甲基-7-(1-氧代丁基)- 在科学研究中具有多种应用,包括:
化学: 用作合成更复杂分子的构建单元。
生物学: 研究其潜在的生物活性,例如抗菌和抗癌特性。
医学: 探索其治疗各种疾病的治疗潜力。
工业: 用于开发新材料和化学工艺。
作用机制
2H-1,4-苯并恶嗪-3(4H)-酮,2,2-二甲基-7-(1-氧代丁基)- 的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能通过与酶或受体结合而发挥其作用,从而调节其活性。对其分子相互作用和途径进行详细研究对于充分理解其作用机制至关重要。
相似化合物的比较
类似化合物
2H-1,4-苯并恶嗪-3(4H)-酮: 没有二甲基和氧代丁基基团的母体化合物。
2,2-二甲基-7-(1-氧代丁基)-苯并恶嗪酮: 具有相似官能团但结构排列不同的衍生物。
独特性
2H-1,4-苯并恶嗪-3(4H)-酮,2,2-二甲基-7-(1-氧代丁基)- 因其官能团的独特组合而脱颖而出,这些组合赋予其独特的化学和生物学特性。其结构特征使其能够与分子靶标进行特定的相互作用,使其成为各种应用中宝贵的化合物。
属性
CAS 编号 |
116337-72-5 |
|---|---|
分子式 |
C14H17NO3 |
分子量 |
247.29 g/mol |
IUPAC 名称 |
7-butanoyl-2,2-dimethyl-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C14H17NO3/c1-4-5-11(16)9-6-7-10-12(8-9)18-14(2,3)13(17)15-10/h6-8H,4-5H2,1-3H3,(H,15,17) |
InChI 键 |
JURWDUYEOLKWQH-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)C1=CC2=C(C=C1)NC(=O)C(O2)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


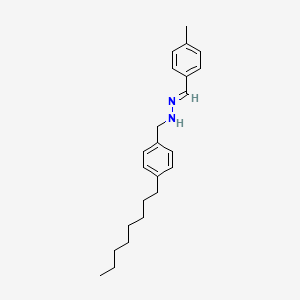
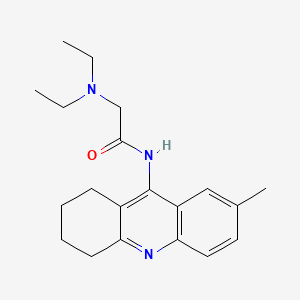

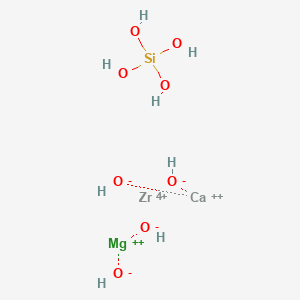
![9-chloro-3-propylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene](/img/structure/B12729825.png)
